molecular formula C16H13NO5 B11834256 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one

Cat. No.: B11834256
M. Wt: 299.28 g/mol
InChI Key: NFLGSYLIUJUHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one is a flavonoid derivative known for its diverse biological activities. This compound belongs to the class of oxygen-containing heterocycles and is structurally related to chroman-4-one derivatives. It exhibits a broad range of pharmacological properties, making it a significant subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenolic and amine precursors.

    Condensation Reaction: The phenolic compound undergoes a condensation reaction with the amine in the presence of a suitable catalyst.

    Cyclization: The intermediate product is then cyclized to form the chromen-4-one structure.

    Hydroxylation: Hydroxyl groups are introduced at the 5 and 7 positions through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:

    Catalysts: Using efficient catalysts to enhance the reaction rate.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one has numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and enzymes.

    Anticancer Properties: Induces apoptosis and inhibits cell proliferation in cancer cells.

    Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one is unique due to its specific structural features and the presence of a methylamino group, which enhances its biological activity and specificity compared to other flavonoids.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)chromen-4-one

InChI

InChI=1S/C16H13NO5/c1-17-16-13(8-2-4-9(18)5-3-8)15(21)14-11(20)6-10(19)7-12(14)22-16/h2-7,17-20H,1H3

InChI Key

NFLGSYLIUJUHEI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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